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molecular formula C11H18N2O4Si B8469453 2-Diazonio-1-methoxy-3-oxo-5-[(trimethylsilyl)oxy]hepta-1,6-dien-1-olate CAS No. 62344-26-7

2-Diazonio-1-methoxy-3-oxo-5-[(trimethylsilyl)oxy]hepta-1,6-dien-1-olate

Cat. No. B8469453
M. Wt: 270.36 g/mol
InChI Key: IIPXLRHJHMEKOI-UHFFFAOYSA-N
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Patent
US04094886

Procedure details

In accordance with the process of Preparation 1, 3-oxo-5-trimethylsilyloxy-6-heptenoic acid methyl ester (360 mg; 1.47 mmol), p-toluenesulfonyl azide (290 mg; 1.47 mmol) and triethylamine (150 mg; 1.47 mmol) were used as starting materials to obtain 330 mg of 2-diazo-3-oxo-5-trimethylsilyloxy-6-heptenoic acid methyl ester as a yellow oily product.
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[CH2:4][C:5](=[O:15])[CH2:6][CH:7]([O:10][Si:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[CH2:9].C1(C)C=CC(S([N:26]=[N+:27]=[N-])(=O)=O)=CC=1.C(N(CC)CC)C>>[CH3:1][O:2][C:3](=[O:16])[C:4](=[N+:26]=[N-:27])[C:5](=[O:15])[CH2:6][CH:7]([O:10][Si:11]([CH3:13])([CH3:14])[CH3:12])[CH:8]=[CH2:9]

Inputs

Step One
Name
Quantity
360 mg
Type
reactant
Smiles
COC(CC(CC(C=C)O[Si](C)(C)C)=O)=O
Name
Quantity
290 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-])C
Name
Quantity
150 mg
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C(C(CC(C=C)O[Si](C)(C)C)=O)=[N+]=[N-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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